3-Chloro-4-fluorobenzoyl chloride

描述

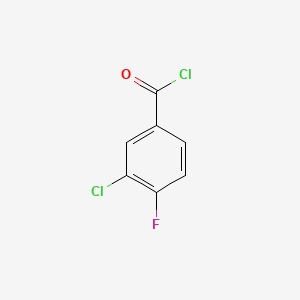

3-Chloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its reactivity and is used as an intermediate in organic synthesis .

准备方法

Friedel-Crafts Acylation: Classical Synthesis

Reaction Mechanism and Conditions

The traditional method, described by Diep et al. (1963), involves Friedel-Crafts acylation of ortho-chlorofluorobenzene with acetyl chloride in the presence of aluminum chloride (AlCl₃). The reaction proceeds in solvents such as carbon disulfide or tetrachlorethylene at 25–40°C. The mechanism entails electrophilic substitution, where AlCl₃ activates acetyl chloride to form an acylium ion, which attacks the aromatic ring. Subsequent hydrolysis of the intermediate 3-chloro-4-fluoroacetophenone yields 3-chloro-4-fluorobenzoic acid, which is then treated with thionyl chloride (SOCl₂) to form the target acyl chloride.

Yield and Limitations

This multi-step process achieves an ~80% yield for the acetophenone intermediate but requires stoichiometric AlCl₃ (1:1 molar ratio to substrate), generating significant acidic waste. Post-reaction workup involves neutralization with dilute HCl, sodium hydroxide washes, and solvent distillation, complicating large-scale production.

Radical-Initiated Chlorination of 4-Fluorobenzaldehyde

Two-Step Catalytic Process

A patented method (EP0922693B1) bypasses Friedel-Crafts catalysts by employing radical-initiated chlorination.

Step 1: 4-Fluorobenzaldehyde reacts with chlorine gas under UV light or radical initiators (e.g., azobisisobutyronitrile, AIBN) at 60–80°C to form 4-fluorobenzoyl chloride. The radical mechanism avoids electrophilic substitution limitations, enabling regioselective chlorination at the meta position.

Step 2: 4-Fluorobenzoyl chloride undergoes further chlorination using FeCl₃ as a catalyst (0.5–1 mol%) at 40–60°C, introducing a chlorine atom at the ortho position to yield 3-chloro-4-fluorobenzoyl chloride.

Advantages Over Classical Methods

- Catalytic Efficiency: FeCl₃ usage reduces catalyst load by 90% compared to AlCl₃.

- Solvent Flexibility: Reactions proceed in non-polar solvents (e.g., dichloromethane) or solvent-free conditions.

- Yield: The two-step process achieves 85–90% overall yield with 99% purity (GC analysis).

Table 1: Comparison of Friedel-Crafts vs. Radical Chlorination

| Parameter | Friedel-Crafts | Radical Chlorination |

|---|---|---|

| Catalyst Loading | 1:1 AlCl₃ | 0.5–1% FeCl₃ |

| Reaction Time | 12–24 hours | 6–8 hours |

| Waste Generation | High | Moderate |

| Scalability | Limited | Industrial |

Acid Chloride Conversion from 3-Chloro-4-fluorobenzoic Acid

Thionyl Chloride Method

3-Chloro-4-fluorobenzoic acid is refluxed with excess thionyl chloride (SOCl₂) in anhydrous dichloromethane, catalyzed by pyridine. The reaction completes within 2–4 hours, producing HCl and SO₂ as byproducts.

$$ \text{3-Cl-4-F-C₆H₃COOH + SOCl₂ → 3-Cl-4-F-C₆H₃COCl + SO₂↑ + HCl↑} $$

Practical Considerations

化学反应分析

Types of Reactions

3-Chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.

Hydrolysis: It can be hydrolyzed in the presence of water or aqueous base to form 3-chloro-4-fluorobenzoic acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the preparation of the compound from 3-chloro-4-fluorobenzoic acid.

Pyridine: Acts as a catalyst in the chlorination process.

Sodium Hydroxide: Used in the hydrolysis of this compound.

Major Products Formed

3-Chloro-4-fluorobenzoic Acid: Formed through hydrolysis.

Various Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

Synthesis of 3-Chloro-4-fluorobenzoyl Chloride

The synthesis of this compound can be achieved through several methods, primarily involving chlorination and acylation reactions. One notable method involves the reaction of 4-fluorobenzoyl chloride with a chlorinating agent. This process yields this compound with high selectivity and minimal isomer formation, making it economically advantageous for industrial applications .

Key Synthesis Pathways

| Method Description | Yield | Key Reactants |

|---|---|---|

| Chlorination of 4-fluorobenzoyl chloride | High | 4-Fluorobenzoyl chloride, Chlorine |

| Friedel-Crafts acylation | Moderate | Ortho-chlorofluorobenzene, Acetyl chloride, Aluminum chloride |

| Multi-step synthesis from 4-fluorobenzoic acid | Variable | 4-Fluorobenzoic acid, Thionyl chloride |

Scientific Research Applications

1. Pharmaceutical Development

this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating diseases such as cancer and bacterial infections. For instance, studies have reported on its role in synthesizing novel acetyl and benzoyl esters that exhibit significant biological activity .

2. Agrochemical Production

This compound is also utilized in the development of agrochemicals. It acts as a precursor for herbicides and pesticides that are designed to enhance crop yield while minimizing environmental impact. The selective chlorination process allows for the production of specific derivatives that can target particular pests or diseases effectively .

3. Material Science

In material science, this compound is employed in the synthesis of polymers and other materials with desired chemical properties. Its reactivity allows for modifications that enhance material performance in various applications, including coatings and adhesives .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing new anticancer agents from this compound demonstrated its utility as an acylating agent. The resulting compounds showed promising cytotoxic effects against various cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Development of Selective Herbicides

Research into the application of this compound in herbicide formulation revealed its effectiveness in creating selective agents that target specific weed species without harming crops. The study emphasized the compound's role in improving agricultural sustainability through targeted pest management strategies .

作用机制

The mechanism of action of 3-Chloro-4-fluorobenzoyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce the 3-chloro-4-fluorobenzoyl moiety into target molecules .

相似化合物的比较

Similar Compounds

4-Fluorobenzoyl Chloride: Similar structure but lacks the chlorine atom at the 3 position.

3-Fluorobenzyl Chloride: Contains a benzyl group instead of a benzoyl group.

4-Fluorobenzyl Chloride: Similar to 3-fluorobenzyl chloride but with the fluorine atom at the 4 position.

Uniqueness

3-Chloro-4-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of these substituents also imparts distinct chemical properties that are not observed in its mono-substituted counterparts .

生物活性

3-Chloro-4-fluorobenzoyl chloride is a significant compound in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings.

This compound, with the chemical formula C7H4ClF, is synthesized through a multi-step process involving chlorination reactions. The synthesis typically starts from 4-fluorobenzaldehyde, which is reacted with a chlorinating agent in the presence of a radical initiator. This method has been noted for its efficiency and high selectivity, yielding the desired product with minimal by-products .

Biological Activity

Mechanism of Action:

The biological activity of this compound is attributed to its reactivity as an acylating agent, allowing it to interact with nucleophiles such as amines and alcohols. This interaction leads to the formation of amides and esters, which can modify the biological function of target molecules .

Pharmacological Applications:

Research indicates that derivatives of this compound exhibit significant pharmacological potential. For instance, one derivative, 1-[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride, has been identified as a selective agonist for serotonin 5-HT1A receptors. This interaction suggests potential therapeutic applications in treating mood disorders and anxiety .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to this compound:

-

Serotonin Receptor Modulation:

A study demonstrated that compounds with similar structures to this compound can modulate intracellular signaling pathways critical for neuronal function. These compounds showed efficacy in activating ERK1/2 pathways, which are essential for neuronal plasticity . -

Pain Management:

Research on P2X3 receptor antagonists derived from benzoyl chloride compounds indicates that modifications can lead to enhanced anti-nociceptive effects in neuropathic pain models. One optimized compound exhibited an IC50 value of 375 nM at the P2X3 receptor, demonstrating significant selectivity and metabolic stability .

Data Table: Structure-Activity Relationship (SAR) Studies

| Compound | R1 | R2 | R3 | R4 | hP2X3R IC50 (nM) | Metabolic Stability (%) |

|---|---|---|---|---|---|---|

| KCB-77033 | CH₃ | H | F | F | 1030 ± 73 | 5.2 |

| 10a | CH₃ | H | H | F | 4910 ± 821 | 18.4 |

| 10b | CH₃ | H | H | Cl | 3720 ± 731 | - |

| 11a | CF₃ | H | H | F | 1020 ± 111 | >99 |

| 11b | CF₃ | H | H | Cl | 825 ± 70 | - |

常见问题

Q. What are the optimal synthetic routes for 3-chloro-4-fluorobenzoyl chloride in academic research?

Basic Research Question

The compound is typically synthesized via chlorination of 3-chloro-4-fluorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include:

- Reaction Conditions : Anhydrous conditions, reflux at 60–80°C for 4–6 hours .

- Catalysts : Catalytic dimethylformamide (DMF) accelerates the reaction by activating the carbonyl group .

- Purification : Vacuum distillation (bp ~222°C) or recrystallization from non-polar solvents .

Basic Research Question

- PPE : Acid-resistant gloves, goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors .

- First Aid :

- Storage : Moisture-sensitive; store under inert gas (N₂/Ar) at 2–8°C .

Q. How does this compound react with nucleophiles?

Advanced Research Question

The compound undergoes nucleophilic acyl substitution:

- Amide Formation : Reacts with amines (e.g., aniline) to yield substituted benzamides, critical in drug intermediates .

- Esterification : Alcohols (e.g., methanol) produce esters under basic conditions .

- Selectivity : Fluorine and chlorine substituents direct electrophilic attack to the meta-position .

Advanced Research Question

- DFT Calculations : Optimize transition states for acyl substitution using software (Gaussian, ORCA). Predict regioselectivity based on frontier molecular orbitals .

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS .

- Spectral Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What are common contradictions in reported physical properties of this compound?

Advanced Research Question

Discrepancies in literature include:

- Boiling Point : Reported as 216.2°C vs. 222°C .

- Melting Point : Some sources omit mp due to hygroscopicity .

Resolution : Verify purity via HPLC (>98%) and control humidity during measurements .

Q. What advanced applications exist for this compound in medicinal chemistry?

Advanced Research Question

- Pharmacophore Design : Serves as a backbone for protease inhibitors (e.g., HCV NS3/4A) due to electron-withdrawing substituents .

- PET Tracers : Radiofluorination precursors for imaging agents targeting neurodegenerative diseases .

Advanced Research Question

- Catalyst Optimization : Increase DMF concentration (1–3 mol%) to enhance reaction rate .

- Side Reactions : Hydrolysis by moisture reduces yield; use molecular sieves .

- Scaling Challenges : Batch vs. continuous flow systems improve heat dissipation .

Q. What are alternative synthetic routes for academic scalability?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 mins at 100°C) .

- Biocatalytic Methods : Lipase-mediated acylation avoids harsh reagents but requires optimization .

Q. How to study degradation pathways under varying conditions?

Advanced Research Question

属性

IUPAC Name |

3-chloro-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZUHSFUBZTBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049344 | |

| Record name | 3-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65055-17-6 | |

| Record name | 3-Chloro-4-fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065055176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-FLUOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT32VVA3XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。